molecular formula C12H17BrClN B2874729 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 2089258-10-4

2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride

Cat. No.: B2874729
CAS No.: 2089258-10-4
M. Wt: 290.63
InChI Key: LJCUIQQALHUWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride is a halogenated pyrrolidine derivative featuring a 3-bromophenylmethyl substituent and a methyl group at the pyrrolidine ring’s second position. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and chemical research applications. Its structural design likely targets modulation of receptor binding or enzymatic activity, given the prevalence of pyrrolidine derivatives in medicinal chemistry .

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c1-12(6-3-7-14-12)9-10-4-2-5-11(13)8-10;/h2,4-5,8,14H,3,6-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCUIQQALHUWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: The major product is the phenyl derivative of the original compound.

Scientific Research Applications

2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions with enzymes or receptors, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Notes

Data Limitations : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs.

Synthetic Accessibility : Brominated compounds (e.g., target molecule) may require specialized handling due to bromine’s reactivity, whereas chloro analogs () are often more cost-effective .

Diverse Applications : Pyrrolidine derivatives are explored in CNS disorders, inflammation, and antimicrobial therapies. Substituent choice (e.g., bromine vs. chlorine) tailors specificity for these targets .

Biological Activity

2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride is a compound of interest due to its potential biological activities. This article delves into the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride can be represented as follows:

  • IUPAC Name : 2-[(3-bromophenyl)methyl]-2-methylpyrrolidine hydrochloride
  • Molecular Formula : C12H14BrClN
  • Molecular Weight : 276.6 g/mol

This compound features a pyrrolidine ring substituted with a bromophenyl group, which is critical for its biological activity.

The biological activity of 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The bromophenyl moiety enhances lipophilicity, facilitating better membrane permeability and receptor binding.

Target Receptors

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions. These interactions can modulate neurotransmitter release and influence physiological responses such as mood and cognition.

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, a study evaluated the antibacterial efficacy of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives possess significant antibacterial activity, suggesting potential for development as antimicrobial agents .

Anticancer Properties

Pyrrolidine derivatives are also noted for their anticancer properties. A specific study on Mannich bases, which include pyrrolidine structures, revealed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (SK-LU-1) . The IC50 values for some derivatives were reported to be lower than 2 μg/mL, indicating potent activity.

Case Studies

  • Antimicrobial Efficacy :
    • A series of experiments assessed the effectiveness of 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride against common bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
  • Cytotoxicity Assays :
    • In vitro studies were conducted on human cancer cell lines to evaluate the cytotoxic effects of the compound. Results indicated that at concentrations of 10 µM, the compound reduced cell viability by approximately 70% in MCF-7 cells, suggesting significant anticancer potential.

Research Findings

Recent literature emphasizes the diverse biological activities associated with pyrrolidine derivatives:

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria with MIC values < 50 µg/mL
AnticancerInduces apoptosis in cancer cell lines with IC50 < 5 µg/mL
NeuroactivePotential modulation of CNS receptors affecting mood and cognition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.